Cas no 1806957-47-0 (2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)

2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis and agrochemical applications. Its key features include the presence of reactive chloromethyl and cyano groups, which facilitate further derivatization, as well as difluoromethyl and trifluoromethyl substituents that enhance lipophilicity and metabolic stability. The compound’s unique electronic and steric properties make it suitable for the development of advanced crop protection agents or pharmaceutical candidates. Its well-defined reactivity profile allows for precise modifications, enabling tailored applications in heterocyclic chemistry and fluorine-containing compound synthesis.
2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine structure
1806957-47-0 structure
Product name:2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
CAS No:1806957-47-0
MF:C9H4ClF5N2
MW:270.586478233337
CID:4878475

2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
    • Inchi: 1S/C9H4ClF5N2/c10-2-6-7(9(13,14)15)4(3-16)1-5(17-6)8(11)12/h1,8H,2H2
    • InChI Key: QPMZGRHRVVZPJT-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(F)(F)F)=C(C#N)C=C(C(F)F)N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • XLogP3: 2.5
  • Topological Polar Surface Area: 36.7

2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039453-250mg
2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
1806957-47-0 95%
250mg
$980.00 2022-03-31
Alichem
A029039453-500mg
2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
1806957-47-0 95%
500mg
$1,836.65 2022-03-31
Alichem
A029039453-1g
2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine
1806957-47-0 95%
1g
$2,981.85 2022-03-31

2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine Related Literature

Additional information on 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine (CAS No. 1806957-47-0) is a highly specialized organic compound with a complex structure and diverse applications. This pyridine derivative has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique chemical properties and functional groups. The molecule features a pyridine ring substituted with four distinct groups: a chloromethyl group at position 2, a cyano group at position 4, a difluoromethyl group at position 6, and a trifluoromethyl group at position 3. These substituents contribute to its versatile reactivity and make it a valuable building block in various chemical transformations.

Recent studies have highlighted the potential of 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine in the development of advanced materials. Researchers have explored its role as a precursor for the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials. The presence of electron-withdrawing groups such as cyano and trifluoromethyl enhances the electrophilic character of the pyridine ring, making it highly reactive towards nucleophilic substitutions. This property has been exploited in the design of novel catalysts and intermediates for industrial processes.

In terms of synthesis, 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine can be prepared through a multi-step process involving Friedel-Crafts alkylation, cyanation, and fluorination reactions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity. For instance, the introduction of the trifluoromethyl group is typically carried out using electrophilic fluorination techniques, such as treatment with sulfuryl chloride in the presence of a Lewis acid catalyst. These methods have been optimized based on recent advancements in fluorination chemistry.

The physical properties of 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine are also worth noting. Its molecular weight is approximately 258 g/mol, and it exists as a crystalline solid under standard conditions. The compound exhibits good thermal stability up to 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-Vis absorption bands and NMR signals, have been extensively characterized to confirm its structure and purity.

One of the most promising applications of 2-(Chloromethyl)-4-cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine lies in its use as an intermediate for the synthesis of bioactive compounds. For example, recent research has demonstrated its utility in the preparation of antiviral agents targeting RNA-dependent RNA polymerase enzymes. The compound's ability to form hydrogen bonds with key residues in the enzyme's active site makes it an attractive candidate for drug development.

Moreover, 2-(Chlorom methyl) derivatives have been investigated for their potential in agricultural chemistry. Specifically, they have shown promise as herbicides due to their ability to inhibit key enzymes involved in plant metabolism. Field trials conducted under controlled conditions have indicated that these compounds exhibit high efficacy against broadleaf weeds while maintaining selectivity for crop plants.

In conclusion, 2-(Chloro methyl) derivatives like CAS No. 1806957-47-0 represent a class of compounds with immense potential across multiple disciplines. Their unique chemical properties, combined with recent advances in synthetic methodologies and application studies, underscore their importance in modern chemical research.

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